

# An In-depth Technical Guide to 5-Oxohexanenitrile: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Oxohexanenitrile** (CAS No: 10412-98-3), a bifunctional organic compound containing both a ketone and a nitrile group. This document details its molecular structure, physicochemical characteristics, and reactivity. A thorough examination of a contemporary synthesis protocol is presented, including the necessary materials and a step-by-step methodology. Additionally, the guide covers its known applications, primarily as a chemical intermediate in the synthesis of more complex molecules, particularly substituted pyridines. Safety and handling information are also summarized. Due to the limited publicly available data, this guide does not contain detailed information on its biological activity or established signaling pathways.

## Chemical and Physical Properties

**5-Oxohexanenitrile**, also known as 4-acetylbutyronitrile, is a colorless to pale yellow liquid at room temperature.<sup>[1]</sup> Its bifunctional nature, possessing both a carbonyl and a cyano group, makes it a versatile intermediate in organic synthesis.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Oxohexanenitrile** is presented in Table 1. These values have been compiled from various sources and include both experimental and computed data.

| Property          | Value                            | Source    |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>9</sub> NO | [2][3][4] |
| Molecular Weight  | 111.14 g/mol                     | [3][5]    |
| CAS Number        | 10412-98-3                       | [2][4]    |
| Appearance        | Colorless to pale yellow liquid  | [1]       |
| Boiling Point     | 108 °C at 14 mmHg                | [4]       |
| Solubility        | Soluble in organic solvents      | [1]       |
| Purity            | >98% (commercially available)    | [2]       |
| LogP (computed)   | -0.1                             | [5]       |

## Structural Information

The structural details of **5-Oxohexanenitrile** are provided in Table 2.

| Identifier | Value                                                                                       |
|------------|---------------------------------------------------------------------------------------------|
| IUPAC Name | 5-oxohexanenitrile                                                                          |
| Synonyms   | 4-Acetylbutyronitrile, 5-Ketohexanenitrile, 5-Oxohexanenitrile, Methyl 3-cyanopropyl ketone |
| SMILES     | CC(=O)CCCC#N                                                                                |
| InChI      | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3                                                 |
| InChIKey   | AEVMBQIIZGKQRB-UHFFFAOYSA-N                                                                 |

## Reactivity and Chemical Behavior

**5-Oxohexanenitrile**'s reactivity is characterized by its two functional groups:

- Ketone Group: The carbonyl group can undergo nucleophilic addition reactions.
- Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This dual reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, such as pyridine derivatives.[\[1\]](#)

## Experimental Protocols

### Continuous Synthesis of **5-Oxohexanenitrile** in a Microreactor

A contemporary and efficient method for the synthesis of **5-Oxohexanenitrile** involves the addition of acetone to acrylonitrile in a microreactor. This method offers advantages in terms of safety, control, and scalability.

#### 2.1.1. Materials:

- Acetone (99.5%, AR)
- Acrylonitrile (99.5%, AR)
- N-propylamine (99.5%, AR)
- Benzoic acid (99.0%, RG) - Catalyst
- Hydroquinone (99.0%, RG) - Polymerization inhibitor

#### 2.1.2. Equipment:

- Microreactor system consisting of a feeding unit, a reaction unit (13 m long capillary with 1.5 mm inner diameter), a cooling unit, and an analysis unit.
- High-precision piston pump

- Electro-thermostat oil bath

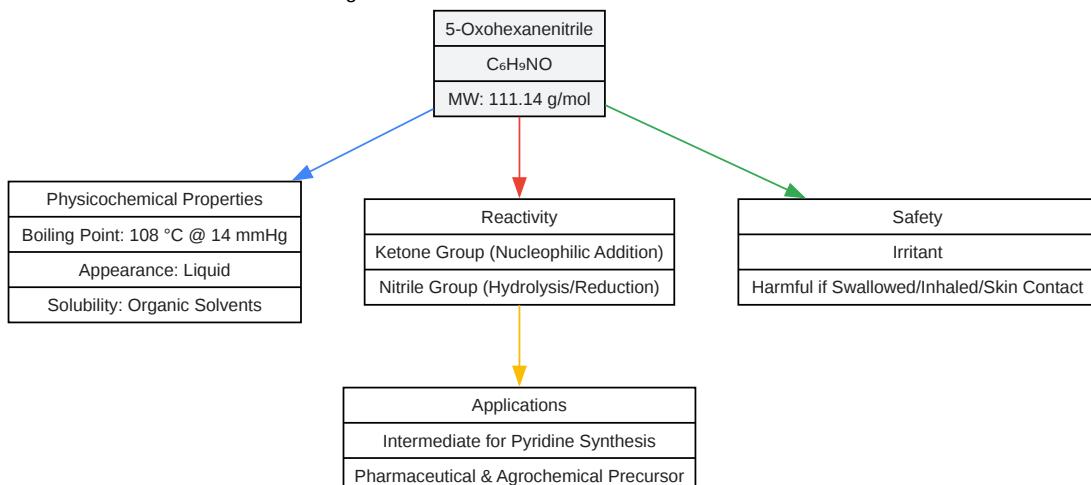
#### 2.1.3. Methodology:

- A mixture of acetone, acrylonitrile, and N-propylamine, along with the catalyst (0.4 wt% benzoic acid) and polymerization inhibitor (0.07 wt% hydroquinone), is prepared.
- The reaction mixture is preheated to 40 °C in the feeding unit.
- The preheated mixture is then pumped into the capillary of the reaction unit using a high-precision piston pump.
- The reaction unit is submerged in an electro-thermostat oil bath to maintain a constant reaction temperature (in the range of 200–230 °C).
- The reaction mixture flows through the microreactor for a defined residence time.
- The product stream is then cooled in the cooling unit.
- The final product is collected and analyzed to determine the conversion and yield of **5-Oxohexanenitrile**.

## Biological Activity and Applications in Drug Development

Currently, there is limited information in the public domain regarding the specific biological activities of **5-Oxohexanenitrile**. One source suggests it may act as an inhibitor of a dehydrogenase enzyme responsible for the conversion of 5-ketohexanoic acid to hexadecanoic acid. However, detailed studies and the mechanism of action have not been extensively reported.

The primary application of **5-Oxohexanenitrile** in a research and development context is as a chemical intermediate. Its structure is particularly well-suited for the synthesis of substituted pyridines, a common scaffold in many pharmaceutical compounds. The synthesis of various pyridine derivatives is a key area of interest in medicinal chemistry due to their diverse biological activities.


## Safety and Handling

**5-Oxohexanenitrile** is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.<sup>[5]</sup> It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

## Visualizations

### Logical Relationship of 5-Oxohexanenitrile's Properties

Figure 1: Chemical Profile of 5-Oxohexanenitrile



[Click to download full resolution via product page](#)

Caption: Figure 1: Chemical Profile of **5-Oxohexanenitrile**

# Experimental Workflow for the Synthesis of 5-Oxohexanenitrile

Figure 2: Workflow for Continuous Synthesis of 5-Oxohexanenitrile



[Click to download full resolution via product page](#)

Caption: Figure 2: Workflow for Continuous Synthesis of **5-Oxohexanenitrile**

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Methyl-3-oxohexanenitrile | C7H11NO | CID 3032223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Oxohexanenitrile | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-Oxohexanenitrile [webbook.nist.gov]
- 5. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Oxohexanenitrile: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084432#5-oxohexanenitrile-chemical-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)